Lipophilicity Differentiation: LogP 5.05 vs. Parent Scaffold LogP 1.03
The target compound exhibits a calculated LogP of 5.05, representing a ~4-log increase in lipophilicity compared to the unsubstituted parent scaffold 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (LogP 1.03) [1]. This substantial difference arises from the addition of the 7-phenyl and 6-(p-tolyl) aryl groups. A LogP of 5.05 places the compound near the upper boundary of typical drug-like chemical space (Lipinski's Rule of Five recommends LogP ≤5), making it a strategically valuable intermediate for generating final compounds with balanced lipophilicity after C-4 amine installation [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.05 (cLogP) |
| Comparator Or Baseline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1): LogP = 1.03 |
| Quantified Difference | ΔLogP = +4.02 (approximately 10,000-fold difference in octanol/water partition ratio) |
| Conditions | Calculated LogP values from MolBase and ChemSrc databases; standardized computational prediction method |
Why This Matters
This LogP difference guides procurement decisions, as the high lipophilicity of the intermediate influences the physicochemical profile of the final kinase inhibitor after C-4 derivatization; selecting the correct intermediate pre-determines the drug-likeness window of the library to be synthesized [2].
- [1] MolBase. 4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine. CAS 1257391-86-8. LogP: 5.0493. View Source
- [2] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
